tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate: is a complex organic compound featuring a tert-butyl group, a piperazine ring, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
tert-Butyl Protection: The tert-butyl group is usually introduced via tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include amines or alcohols.
Substitution: Products vary widely depending on the nucleophile used, leading to a range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design
Industry
In industry, the compound’s stability and reactivity make it useful in the development of polymers and advanced materials. Its ability to undergo various chemical transformations allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate involves its interaction with biological targets through the oxadiazole and piperazine moieties. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of an oxadiazole.
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Features a bromoethyl group instead of the oxadiazole moiety.
Uniqueness
The uniqueness of tert-Butyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine-1-carboxylate lies in its combination of the oxadiazole ring and piperazine moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
tert-butyl 4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-14-5-7-15(8-6-14)17-20-16(26-21-17)13-22-9-11-23(12-10-22)18(24)25-19(2,3)4/h5-8H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOCTONXZBNSAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.